molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

1-(1-Butenyl)pyrrolidine

Cat. No. B077255
Key on ui cas rn: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
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Patent
US05466800

Procedure details

108 g of freshly distilled butyraldehyde were added dropwise at 0° C. to a mixture of 213 g of pyrrolidine and 213 g of potassium carbonate. The mixture was allowed to stand overnight at room temperature, diluted with 300 ml of toluene, and the residue was filtered off. The filtrate was then subjected to vacuum distillation at 85° to 90° C. (80 mbar), giving 102 g of 97% pure 1-pyrrolidinobutene, which corresponds to 63.7% of the theoretical yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[N:6]1([CH:7]=[CH:8][CH2:9][CH3:10])[CH2:4][CH2:3][CH2:2][CH2:1]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
213 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
213 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the residue was filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was then subjected to vacuum distillation at 85° to 90° C. (80 mbar)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)C=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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